7-Hydroxymethyl-9-methylbenz(c)acridine
CAS No.: 160543-00-0
Cat. No.: VC20913551
Molecular Formula: C19H15NO
Molecular Weight: 273.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160543-00-0 |
|---|---|
| Molecular Formula | C19H15NO |
| Molecular Weight | 273.3 g/mol |
| IUPAC Name | (9-methylbenzo[c]acridin-7-yl)methanol |
| Standard InChI | InChI=1S/C19H15NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-10,21H,11H2,1H3 |
| Standard InChI Key | DNSLRLGSGNTPAQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Properties
Structural Identification
7-Hydroxymethyl-9-methylbenz(c)acridine belongs to the family of polycyclic aromatic hydrocarbons (PAHs) containing nitrogen. The compound features a tricyclic structure with a benz(c)acridine core, characterized by an azapolycyclic skeleton. The distinguishing features include:
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Hydroxymethyl (-CH₂OH) group at position 7
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Methyl (-CH₃) group at position 9
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Nitrogen atom incorporated into the ring system
These structural characteristics contribute to its biological activity profile and physicochemical properties. The compound's planar, aromatic structure facilitates DNA intercalation, which is significant for its potential biological activities .
Physical and Chemical Properties
Table 1. Physical and Chemical Properties of 7-Hydroxymethyl-9-methylbenz(c)acridine
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 7-Hydroxymethyl-9-methylbenz(c)acridine typically employs established approaches for acridine derivatives. Primary synthetic routes include:
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The Bernthsen synthesis: This involves the condensation of diarylamines with carboxylic acids in the presence of zinc chloride at elevated temperatures (200-270°C). This approach is fundamental for acridine core synthesis but requires optimization for regioselective placement of substituents at positions 7 and 9.
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Modified Friedlander synthesis: This approach utilizes anthranilic acid derivatives and cyclohexane-2-enone at elevated temperatures. This method requires subsequent modifications to introduce the hydroxymethyl and methyl groups at the desired positions.
For optimal yield and purity, reaction conditions require careful control, including temperature regulation, inert atmosphere maintenance, and reagent purity exceeding 98%.
Post-Synthetic Modifications
The hydroxymethyl group at position 7 is often introduced through:
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Oxidation of corresponding 7-methyl derivatives
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Selective reduction of carboxylic acid precursors
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Direct hydroxymethylation reactions
Purification techniques such as column chromatography or recrystallization are essential to isolate the desired compound from reaction mixtures and remove potential byproducts.
Metabolic Pathways and Biochemical Significance
Metabolic Activation and Detoxification
The conversion of the methyl group to a hydroxymethyl group potentially represents a detoxification mechanism, as it:
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Introduces a functional group suitable for conjugation reactions (Phase II metabolism)
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Increases hydrophilicity, facilitating excretion
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May alter the compound's biological activity profile compared to the parent molecule
The presence of both dihydrodiols and hydroxymethyl derivatives as metabolites indicates multiple competing pathways in the biotransformation of methylated benz(c)acridines .
Biological Activities
Anti-Cancer Properties
Acridine derivatives, including those with structural similarities to 7-Hydroxymethyl-9-methylbenz(c)acridine, have demonstrated significant anti-cancer activities. Research findings indicate multiple mechanisms contributing to these effects:
Table 2. Anti-Cancer Properties and Mechanisms
Analytical Methods for Detection and Characterization
Spectroscopic Techniques
For structural confirmation and purity assessment of 7-Hydroxymethyl-9-methylbenz(c)acridine, several analytical techniques prove effective:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR spectroscopy identifies key proton signals, including the hydroxymethyl protons (typically appearing at δ 4.5-5.0 ppm)
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¹³C-NMR provides carbon framework confirmation, distinguishing aromatic, methyl, and hydroxymethyl carbons
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Mass Spectrometry:
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High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula through accurate mass determination
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Fragmentation patterns provide structural insights, particularly regarding the positions of the methyl and hydroxymethyl substituents
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UV-Visible Spectroscopy:
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Characteristic absorption patterns reflect the compound's extended conjugated system
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Useful for quantification in various matrices and intercalation studies
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Chromatographic Methods
For isolation, purification, and metabolite identification:
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High-Performance Liquid Chromatography (HPLC):
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Thin-Layer Chromatography (TLC):
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Provides rapid screening and reaction monitoring during synthesis
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Useful for preliminary identification when coupled with appropriate visualization methods
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Comparison with Similar Compounds
Structural Analogues
7-Hydroxymethyl-9-methylbenz(c)acridine belongs to a family of related compounds that differ in the position of substituents or nature of functional groups:
Table 3. Comparison of 7-Hydroxymethyl-9-methylbenz(c)acridine with Related Compounds
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